![molecular formula C16H26BN3O2 B12437571 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin ist eine organische Verbindung, die in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Piperazinring, einen Pyridinring und eine Dioxaborolan-Einheit umfasst. Ihre besonderen chemischen Eigenschaften machen sie zu einem wertvollen Reagenz in der organischen Synthese und zu einem potenziellen Kandidaten für verschiedene Anwendungen in Chemie, Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin beinhaltet typischerweise die Kupplung eines Piperazinderivats mit einem Pyridinderivat, das die Dioxaborolan-Gruppe enthält. Eine übliche Methode ist die Suzuki-Miyaura-Kreuzkupplungsreaktion, die Palladiumkatalysatoren und Boronsäurederivate verwendet . Die Reaktionsbedingungen umfassen oft die Verwendung von Basen wie Kaliumcarbonat oder Natriumhydroxid und Lösungsmitteln wie Toluol oder Ethanol.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Dioxaborolan-Gruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden oft in Ether oder Tetrahydrofuran durchgeführt.
Substitution: Verschiedene Nukleophile wie Amine, Alkohole oder Thiole; Reaktionen können Katalysatoren wie Palladium oder Kupfer erfordern.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine typically involves the coupling of a piperazine derivative with a pyridine derivative that contains the dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seines Potenzials als molekulare Sonde in biologischen Assays und Bildgebungsstudien.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Dioxaborolan-Gruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, was sie nützlich für die Biokonjugation und molekulare Erkennung macht . Darüber hinaus ermöglicht die Struktur der Verbindung die Teilnahme an verschiedenen chemischen Reaktionen, was ihre Verwendung in der Synthese- und Pharmachemie erleichtert.
Ähnliche Verbindungen:
Phenylboronsäure-Pinacolester: Ähnlich in der Struktur, enthält jedoch eine Phenylgruppe anstelle eines Pyridinrings.
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol: Enthält einen Pyrazolring anstelle eines Piperazinrings.
Einzigartigkeit: 1-Methyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin ist einzigartig aufgrund seiner Kombination aus einem Piperazinring und einem Pyridinring mit einer Dioxaborolan-Einheit. Diese Struktur verleiht einzigartige chemische Eigenschaften und Reaktivität, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition . Additionally, the compound’s structure allows it to participate in various chemical reactions, facilitating its use in synthetic and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of a pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a piperazine ring.
Uniqueness: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is unique due to its combination of a piperazine ring and a pyridine ring with a dioxaborolane moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H26BN3O2 |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-6-7-18-13(10-12)14-11-20(5)9-8-19-14/h6-7,10,14,19H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
OAXPTXFYGAZJID-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CN(CCN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
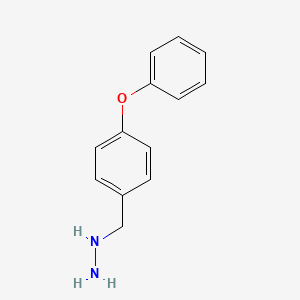
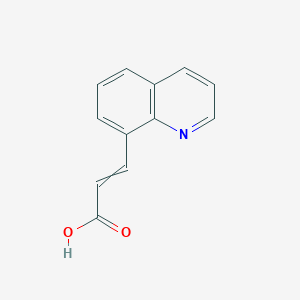
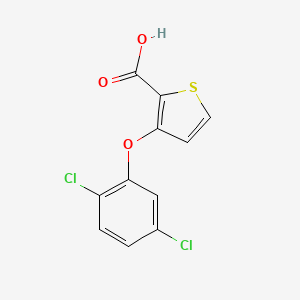

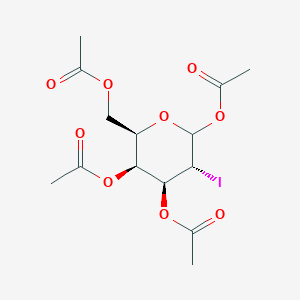
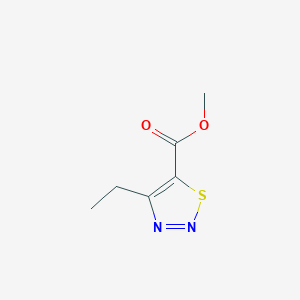

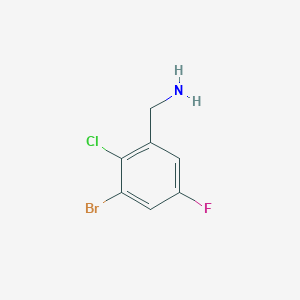
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)

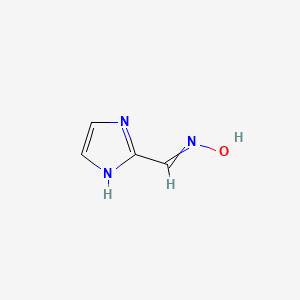
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
